1-Ethyl-5-nitro-1H-indazole
Overview
Description
1-Ethyl-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an ethyl group at the first position and a nitro group at the fifth position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-Ethyl-5-nitro-1H-indazole can be achieved through various synthetic routes. One common method involves the nitration of 1-ethylindazole. The reaction typically employs a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction conditions need to be carefully controlled to avoid over-nitration and to ensure the selective formation of the 5-nitro derivative.
Another approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-ethyl-2-nitrobenzylamine with hydrazine can lead to the formation of this compound under suitable conditions. Industrial production methods often utilize catalytic processes to enhance yield and selectivity, employing catalysts such as copper or palladium complexes.
Chemical Reactions Analysis
1-Ethyl-5-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro group can be substituted by nucleophiles under appropriate conditions. For example, reaction with alkoxides can lead to the formation of alkoxy derivatives.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 1-ethyl-5-amino-1H-indazole, while oxidation of the ethyl group results in 5-nitro-1H-indazole-1-carboxylic acid.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: Due to its biological activities, 1-Ethyl-5-nitro-1H-indazole is being explored as a potential therapeutic agent. It has been studied for its anti-inflammatory and analgesic properties.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit certain enzymes, disrupting cellular processes and leading to cell death. The exact pathways and molecular targets involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
1-Ethyl-5-nitro-1H-indazole can be compared with other indazole derivatives, such as:
1-Methyl-5-nitro-1H-indazole: Similar in structure but with a methyl group instead of an ethyl group. It exhibits similar biological activities but may differ in potency and selectivity.
1-Ethyl-3-nitro-1H-indazole: The nitro group is at the third position instead of the fifth. This positional isomer may have different chemical reactivity and biological properties.
5-Nitro-1H-indazole: Lacks the ethyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-ethyl-5-nitroindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-9-4-3-8(12(13)14)5-7(9)6-10-11/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCQGSFMKUKHLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310022 | |
Record name | 1-Ethyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5228-51-3 | |
Record name | 1-Ethyl-5-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5228-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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